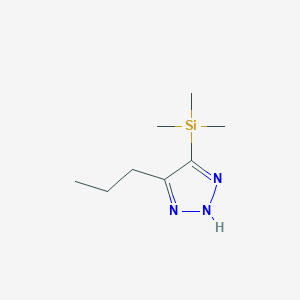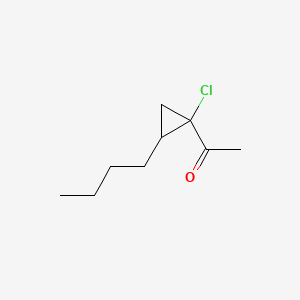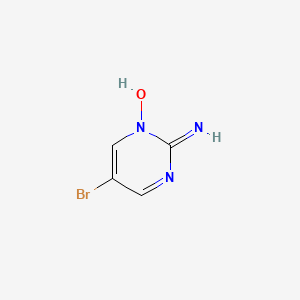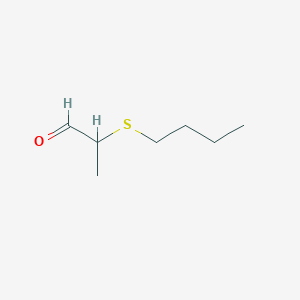![molecular formula C11H20ClFSi3 B14421725 {[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) CAS No. 82316-90-3](/img/structure/B14421725.png)
{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) is a complex organosilicon compound with the molecular formula C11H20ClFSi3. This compound is characterized by the presence of chloromethyl, fluoro, and ethynyl groups attached to a silanediyl core, along with trimethylsilane groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) typically involves multiple steps. One common method includes the reaction of chloromethylsilane with fluoroethynylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of substituted silanes with various functional groups.
Applications De Recherche Scientifique
{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials such as silicone resins and coatings.
Mécanisme D'action
The mechanism of action of {[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its ability to undergo substitution reactions allows it to modify other molecules, thereby altering their properties and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylammonium lead halide: Used in solar cells and light-emitting diodes.
Ethyl 3-(furan-2-yl)propionate: Used as a flavoring agent in the food industry.
Heusler compounds: Magnetic intermetallics with applications in electronics.
Uniqueness
{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) is unique due to its combination of chloromethyl, fluoro, and ethynyl groups attached to a silanediyl core. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
82316-90-3 |
|---|---|
Formule moléculaire |
C11H20ClFSi3 |
Poids moléculaire |
290.98 g/mol |
Nom IUPAC |
chloromethyl-fluoro-bis(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C11H20ClFSi3/c1-14(2,3)7-9-16(13,11-12)10-8-15(4,5)6/h11H2,1-6H3 |
Clé InChI |
RCUREJUZTUJEED-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#C[Si](CCl)(C#C[Si](C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


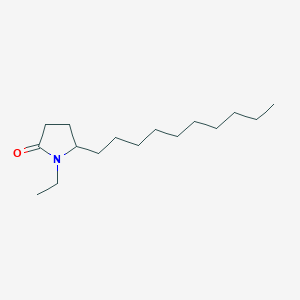
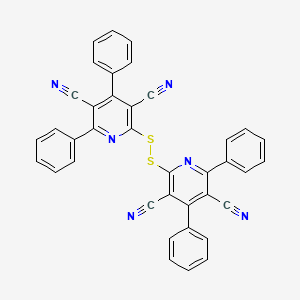
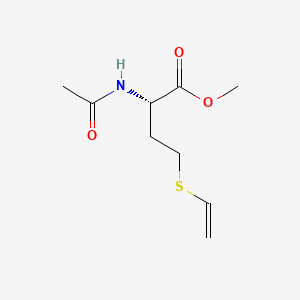
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)

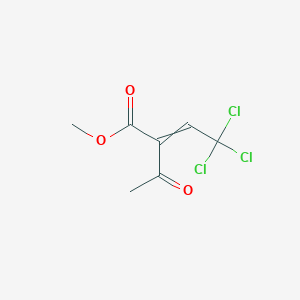
![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)

